molecular formula C21H24N2O2 B8532533 1h-Indazole-1-carboxylic acid,3-[(4-ethylphenyl)methyl]-,1,1-dimethylethyl ester

1h-Indazole-1-carboxylic acid,3-[(4-ethylphenyl)methyl]-,1,1-dimethylethyl ester

Cat. No.: B8532533
M. Wt: 336.4 g/mol
InChI Key: WVPMXSVOUKRRGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Indazole-1-carboxylic acid,3-[(4-ethylphenyl)methyl]-,1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C21H24N2O2 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

tert-butyl 3-[(4-ethylphenyl)methyl]indazole-1-carboxylate

InChI

InChI=1S/C21H24N2O2/c1-5-15-10-12-16(13-11-15)14-18-17-8-6-7-9-19(17)23(22-18)20(24)25-21(2,3)4/h6-13H,5,14H2,1-4H3

InChI Key

WVPMXSVOUKRRGC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC2=NN(C3=CC=CC=C32)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of tris(dibenzylideneacetone)dipalladium (0) (167 mg) and tri(2-furyl)phosphine (135 mg) in tetrahydrofuran (20 ml) was stirred at room temperature for 5 minutes under argon atmosphere. Thereto were added 1-t-butoxycarbonyl-3-iodo-1H-indazole (2.0 g) and the above 4-ethylbenzylzinc bromide (N,N-dimethylformamide solution) at 0° C., and the mixture was stirred at room temperature for 5 hours. The reaction mixture was poured into water, and the mixture was extracted with diethyl ether. The extract was washed with water and dried over magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=100:0-92:8) to give 1-t-butoxycarbonyl-3-(4-ethylphenylmethyl)-1H-indazole (1.37 g) as colorless oil. APCI-Mass m/Z 337 (M+H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
4-ethylbenzylzinc bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
135 mg
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
167 mg
Type
catalyst
Reaction Step Four

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